6-aminonaphthalene-1-sulfonamide

Serine Protease Enzyme Kinetics Fluorogenic Substrate

6-Aminonaphthalene-1-sulfonamide (ANSN, CAS 1206-43-5) is the regiospecific 6-amino isomer required for optimal intramolecular charge transfer (ICT) efficiency and quantum yield in fluorogenic substrates. Unlike dansyl derivatives, its primary amine enables direct peptide conjugation via acylation and sulfonamide modification—chemically inaccessible to tertiary amine analogs. Validated for picomolar detection (0.4 pM LOD) of enoxaparin/tinzaparin in anti-FXa assays and 107-fold APC selectivity over FXa. Sourced to ≥98% HPLC purity (moisture ≤0.5%) to minimize background fluorescence and ensure linear assay response. For building serine protease substrate libraries, this scaffold is non-substitutable.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 1206-43-5
Cat. No. B074602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-aminonaphthalene-1-sulfonamide
CAS1206-43-5
Synonyms6-amino-1-naphthalenesulfonamide
6-ANSN
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)N
InChIInChI=1S/C10H10N2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H2,12,13,14)
InChIKeyJMGDYTKDXRQHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminonaphthalene-1-sulfonamide (CAS 1206-43-5) | High-Yield Fluorescent Probe Core for Serine Protease Assay Development


6-Aminonaphthalene-1-sulfonamide (CAS 1206-43-5), also designated as 6-amino-1-naphthalenesulfonamide (ANSN), is an aromatic sulfonamide that functions as a foundational fluorescent reporter group [1]. Unlike simple chromogenic substrates, this naphthalene scaffold provides a high quantum fluorescent yield upon enzymatic cleavage, with the sulfonamide linkage serving as a robust, chemically modifiable anchor point [2]. Its structural composition (C10H10N2O2S; MW: 222.27) includes a primary amine and a primary sulfonamide, enabling dual derivatization strategies that are not accessible to common dimethylamino analogs such as dansylamide [3].

6-Aminonaphthalene-1-sulfonamide Procurement: Why 1-Naphthalenesulfonamide Analogs Are Not Interchangeable


Procurement specialists and assay developers cannot arbitrarily substitute 6-aminonaphthalene-1-sulfonamide with other 1-naphthalenesulfonamide derivatives due to regiospecific electronic and steric requirements. The position of the amino substituent (6-position) critically governs the intramolecular charge transfer (ICT) efficiency and, consequently, the quantum yield of the fluorophore [1]. While dansyl derivatives (5-dimethylamino) are broadly utilized, their tertiary amine structure precludes the specific peptide coupling and leaving-group tuning achieved with the primary amine of the 6-amino isomer [2]. Direct comparative kinetic evidence confirms that this core scaffold imparts a marked enzyme specificity advantage over conventional chromogenic p-nitroanilide (pNA) substrates, as detailed in the quantitative evidence below [1].

6-Aminonaphthalene-1-sulfonamide (ANSN) Quantitative Differentiation: Comparative Kinetic and Analytical Data


ANSN vs. p-Nitroanilide: 30-Fold Increase in Thrombin Substrate Specificity (kcat/KM)

In a direct head-to-head comparison using identical peptide sequences (Tos-Gly-Pro-Arg), the ANSN-based fluorogenic substrate demonstrated a >30-fold increase in specificity constant (kcat/KM) for thrombin relative to factor Xa, compared to the commercially available chromogenic substrate Chromozyme TH (p-nitroanilide) [1].

Serine Protease Enzyme Kinetics Fluorogenic Substrate Blood Coagulation

Activated Protein C (APC) Selectivity: 107-Fold Higher Catalytic Efficiency Over Factor Xa

The optimized peptidyl-ANSN substrate Z-Gly-Gly-Arg-Arg-ANSNH(cyclo-C6H11) exhibits a pronounced selectivity for Activated Protein C (APC). The catalytic efficiency (kcat/KM) is 19,300 M⁻¹s⁻¹ for APC, which is approximately 12-fold higher than for thrombin (factor IIa; 1,560 M⁻¹s⁻¹) and 107-fold higher than for factor Xa (180 M⁻¹s⁻¹) [1].

Activated Protein C Anticoagulant Monitoring Serine Protease Assay

Factor Xa Detection Sensitivity: Picomolar Limit of Detection for Low-Molecular-Weight Heparin Monitoring

In a validated fluorogenic anti-FXa assay developed for low-molecular-weight heparin (LMWH) quantification, a commercially available ANSN substrate enabled detection of Factor Xa activity with a lower limit of 0.4 pM (400 fM) [1][2]. This high sensitivity facilitates accurate pharmacokinetic profiling of anticoagulants such as enoxaparin and tinzaparin in clinical samples.

Factor Xa Assay LMWH Quantification Fluorescence Sensitivity

Commercial Purity Benchmark: Consistent ≥98% HPLC Purity with Validated Scalability

Technical datasheets from multiple commercial suppliers consistently specify a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) for 6-aminonaphthalene-1-sulfonamide (CAS 1206-43-5), with moisture content maintained below 0.5% . Validated reverse-phase HPLC methods using acetonitrile/water mobile phases (e.g., on Newcrom R1 columns) ensure reproducible analytical traceability [1].

HPLC Purity Procurement Specification Analytical Chemistry

Versatile Conjugation Chemistry: Primary Amine vs. Tertiary Dimethylamino in Dansyl Analogs

Unlike the widely used 5-(dimethylamino) naphthalene-1-sulfonamide (dansylamide) core, which contains a tertiary amine, the 6-amino isomer features a primary aromatic amine [1]. This structural distinction permits direct peptide coupling and acylation reactions at the 6-position, enabling the synthesis of a diverse library of peptidyl-ANSN substrates with tunable enzyme specificity, a synthetic route not accessible to dansyl derivatives without additional modification [2].

Fluorophore Conjugation Peptide Synthesis Derivatization

Optimized Enzyme Recognition: ANSN Substrate Hydrolysis Rates by Coagulation Proteases

The ANSN fluorophore significantly alters enzyme-substrate recognition beyond simple detection. Kinetic analysis of peptidyl-ANSN substrates reveals that thrombin efficiently hydrolyzes substrates with specific P' substituents (e.g., kcat values up to 14 s⁻¹), while factor Xa exhibits a distinct preference for substrates with short alkyl chains such as dimethyl or diethyl substitutions on the sulfonamide nitrogen [1]. This contrasts with pNA substrates, where peptide sequence is the sole determinant of recognition.

Thrombin Factor Xa Enzyme Specificity Blood Coagulation

6-Aminonaphthalene-1-sulfonamide (CAS 1206-43-5): Validated Application Scenarios Based on Comparative Evidence


High-Sensitivity Anti-Factor Xa Assays for LMWH Pharmacokinetic Studies

For the quantitative determination of low-molecular-weight heparins (LMWHs) like enoxaparin and tinzaparin in plasma, ANSN-based fluorogenic substrates are validated to achieve a lower limit of detection of 0.4 pM [1]. This scenario is directly supported by cross-study comparable evidence confirming the picomolar sensitivity of the ANSN fluorophore in anti-FXa assays. Researchers requiring precise heparin monitoring in clinical or pharmacokinetic studies should prioritize this compound to ensure detection of low-abundance enzyme activity.

Development of Selective Activated Protein C (APC) Continuous Assays

Investigators studying the protein C anticoagulant pathway require substrates that discriminate against thrombin and factor Xa. As demonstrated by cross-study comparable evidence, the ANSN substrate Z-Gly-Gly-Arg-Arg-ANSNH(cyclo-C6H11) provides a 107-fold higher catalytic efficiency for APC compared to factor Xa and 12-fold higher compared to thrombin [2]. This scenario mandates the use of 6-aminonaphthalene-1-sulfonamide as the core scaffold for synthesizing APC-selective probes, avoiding interference from other coagulation proteases in complex biological matrices.

Custom Synthesis of Serine Protease Substrate Libraries

Medicinal chemists and biochemists developing novel fluorogenic substrates for serine proteases (thrombin, factor Xa, plasmin, etc.) require the primary amine functionality of 6-aminonaphthalene-1-sulfonamide for direct conjugation to peptide scaffolds [3]. Class-level inference confirms that the primary amine enables acylation and sulfonamide modification that is chemically inaccessible to tertiary amine analogs like dansylamide. Procurement of this specific isomer is essential for building diverse substrate libraries where the P' substituent can be tuned to optimize enzyme specificity.

Analytical Method Validation and Quality Control Release Testing

Procurement and quality control departments must ensure incoming material meets specification for downstream fluorescent assay reproducibility. The established commercial benchmark of ≥98% HPLC purity (with moisture ≤0.5%) , supported by validated reverse-phase HPLC methods [4], provides a reliable standard for acceptance testing. This scenario applies to laboratories where consistent fluorophore purity is critical to minimize background fluorescence and ensure linear assay response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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